![molecular formula C9H13NO2 B2374881 1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one CAS No. 2157909-50-5](/img/structure/B2374881.png)
1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Oxa-2-azaspiro[34]octan-2-yl)prop-2-en-1-one is a unique chemical compound characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the spirocyclic intermediate. This intermediate is then further reacted with appropriate reagents to introduce the prop-2-en-1-one moiety .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using continuous-flow synthesis techniques. These methods offer advantages such as better control over reaction conditions, higher efficiency, and improved safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism by which 1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired effects.
Comparación Con Compuestos Similares
1-Oxa-2-azaspiro[2.5]octane: Another spirocyclic compound with similar structural features but different functional groups.
2-Azaspiro[3.4]octane: Lacks the oxygen atom in the ring system, leading to different chemical properties.
Uniqueness: 1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one is unique due to its combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
1-(5-oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-8(11)10-6-9(7-10)4-3-5-12-9/h2H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFOWNNHNGMADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(C1)CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2374800.png)
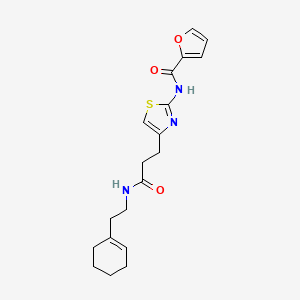
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)
![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)
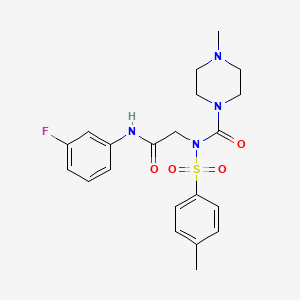
![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)
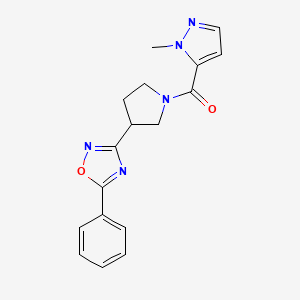
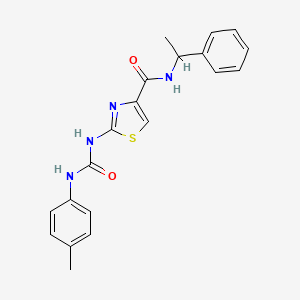
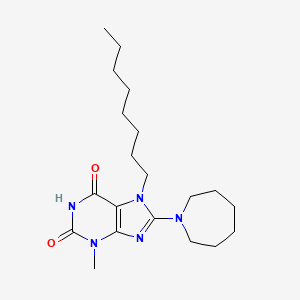
![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)
![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)
